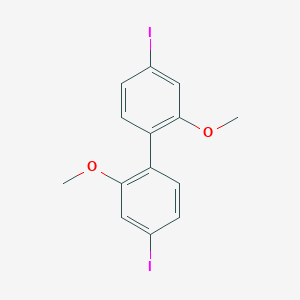
4-Iodo-1-(4-iodo-2-methoxyphenyl)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diiodo-2,2’-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H12I2O2 and a molecular weight of 466.05 g/mol . This compound is characterized by the presence of two iodine atoms and two methoxy groups attached to a biphenyl structure. It is a solid with a predicted density of 1.887 g/cm³ and a boiling point of approximately 402°C .
Preparation Methods
The synthesis of 4,4’-Diiodo-2,2’-dimethoxy-1,1’-biphenyl can be achieved through various synthetic routes. One common method involves the reaction of phenylmagnesium halides with appropriate methoxy-substituted benzene derivatives under controlled conditions . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the availability of high-purity compounds .
Chemical Reactions Analysis
4,4’-Diiodo-2,2’-dimethoxy-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: The biphenyl structure allows for coupling reactions, forming larger aromatic systems.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-Diiodo-2,2’-dimethoxy-1,1’-biphenyl has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Industry: Utilized in the production of advanced materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 4,4’-Diiodo-2,2’-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The iodine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4,4’-Diiodo-2,2’-dimethoxy-1,1’-biphenyl can be compared with other similar compounds, such as:
4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl: Similar structure but with methyl groups instead of methoxy groups.
4,4’-Diiodobiphenyl: Lacks the methoxy groups, leading to different chemical properties and reactivity.
2,2’-Diiodobiphenyl: Iodine atoms are positioned differently, affecting its chemical behavior.
Properties
Molecular Formula |
C14H12I2O2 |
|---|---|
Molecular Weight |
466.05 g/mol |
IUPAC Name |
4-iodo-1-(4-iodo-2-methoxyphenyl)-2-methoxybenzene |
InChI |
InChI=1S/C14H12I2O2/c1-17-13-7-9(15)3-5-11(13)12-6-4-10(16)8-14(12)18-2/h3-8H,1-2H3 |
InChI Key |
NZNAEJLDJBQOFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)I)C2=C(C=C(C=C2)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















